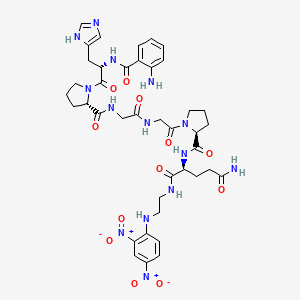![molecular formula C17H18O7 B12378666 [(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate is a complex organic molecule with a unique tetracyclic structure It is characterized by multiple stereocenters and functional groups, including methylene, dioxo, and acetate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Tetracyclic Core: This step involves the construction of the tetracyclic framework through a series of cyclization reactions. Reagents such as strong acids or bases, and catalysts like palladium or platinum, may be used to facilitate these reactions.
Introduction of Functional Groups: Functional groups such as methylene, dioxo, and acetate are introduced through specific reactions like alkylation, oxidation, and esterification. Common reagents include alkyl halides, oxidizing agents like potassium permanganate, and acetic anhydride.
Stereoselective Reactions: Ensuring the correct stereochemistry at each stereocenter is crucial. This may involve the use of chiral catalysts or auxiliaries to achieve the desired stereoselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Reactions that work well on a small scale in the laboratory need to be adapted for larger-scale production. This may involve changes in reaction conditions, such as temperature, pressure, and solvent choice.
Purification Techniques: Efficient purification methods, such as chromatography or crystallization, are essential to obtain the compound in high purity.
Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are commonly used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide or ammonia can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium or platinum catalysts.
Substitution: Sodium hydroxide, ammonia, and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
科学研究应用
[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate: has a wide range of applications in scientific research, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes, such as enzyme interactions and metabolic pathways.
Industry: Use as a precursor for the synthesis of more complex molecules or as a catalyst in certain industrial processes.
作用机制
The mechanism by which [(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
相似化合物的比较
[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- [(1R,2R,6S,8S,10R)-8-methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione]
- [(1R,2R,3R,6S,8S,10S)-3,8-dimethyl-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione]
These compounds share a similar tetracyclic core but differ in the functional groups attached, which can influence their reactivity and applications.
属性
分子式 |
C17H18O7 |
|---|---|
分子量 |
334.3 g/mol |
IUPAC 名称 |
[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate |
InChI |
InChI=1S/C17H18O7/c1-7-14-11-4-9(16(20)22-11)10(21-8(2)18)5-13-17(3,24-13)6-12(14)23-15(7)19/h4,10-14H,1,5-6H2,2-3H3/t10-,11-,12+,13+,14?,17+/m1/s1 |
InChI 键 |
SLIMCFUYVZKJTC-IANRCNAMSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@](O2)(C[C@H]3C([C@H]4C=C1C(=O)O4)C(=C)C(=O)O3)C |
规范 SMILES |
CC(=O)OC1CC2C(O2)(CC3C(C4C=C1C(=O)O4)C(=C)C(=O)O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


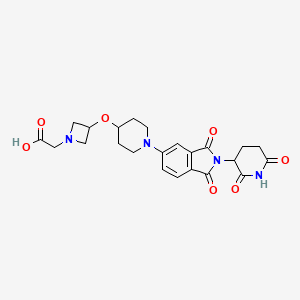
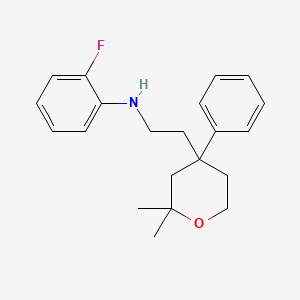
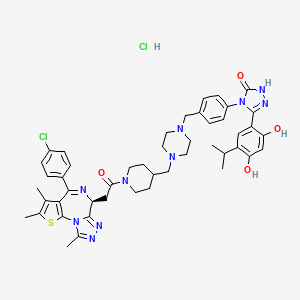
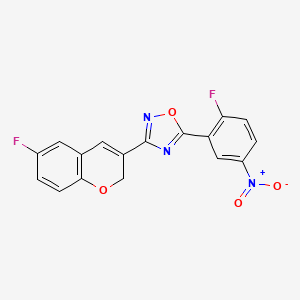
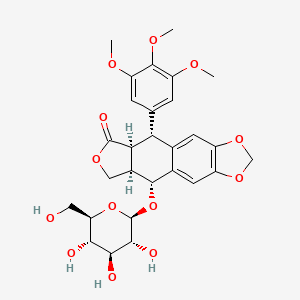
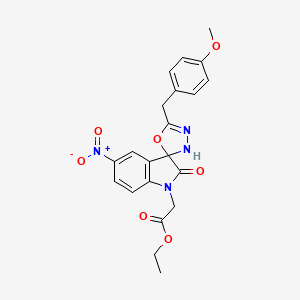
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
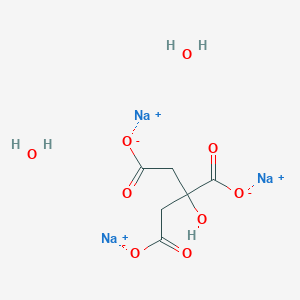
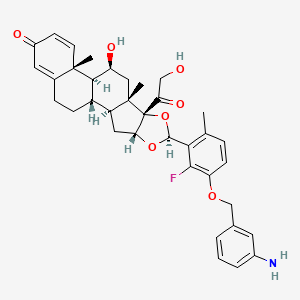

![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
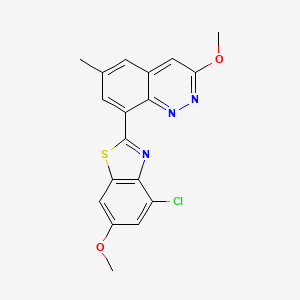
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
